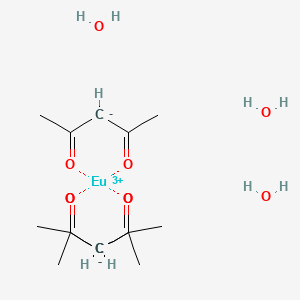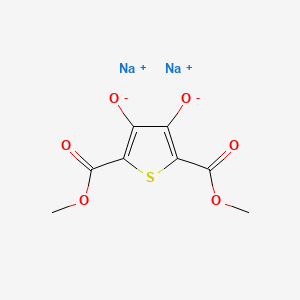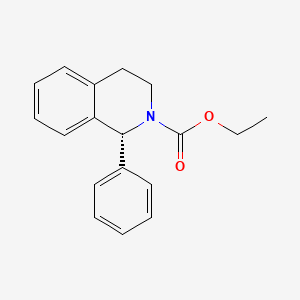
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.36 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of ®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester, are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows good inhibitory activity against both MAO-A and MAO-B . The inhibition of these enzymes prevents the breakdown of monoamine neurotransmitters and thereby increases their availability. This can lead to an alleviation of symptoms in various neurological and psychiatric disorders.
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the monoamine oxidase pathway. This pathway is responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A and MAO-B, the compound increases the levels of these neurotransmitters, which can have various downstream effects, including mood elevation and improved cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in the levels of monoamine neurotransmitters due to the inhibition of MAO-A and MAO-B. This can result in improved mood and cognitive function in individuals with certain neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the use of isoquinoline derivatives as starting materials. One common method includes the reduction of isoquinoline derivatives followed by esterification . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification is carried out using ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Uniqueness
®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific ester functional group and chiral center, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propriétés
IUPAC Name |
ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
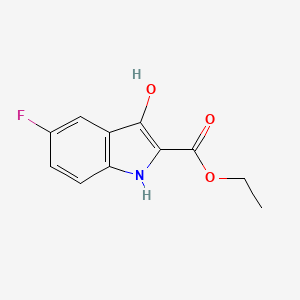
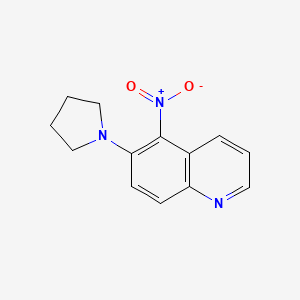
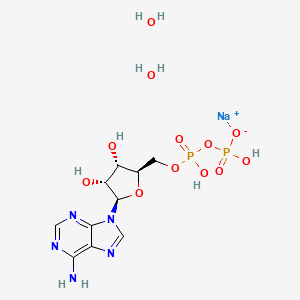
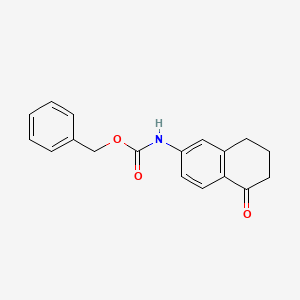
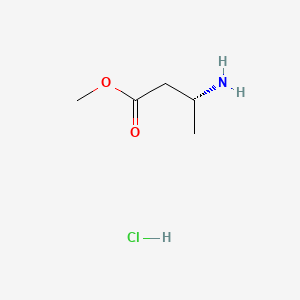
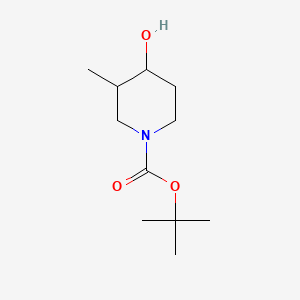
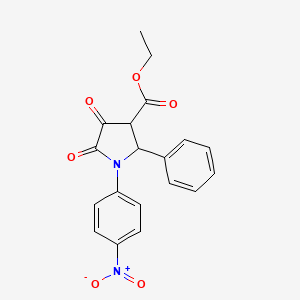
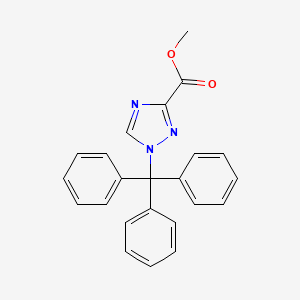
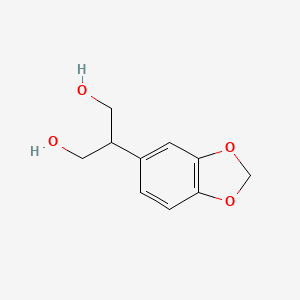
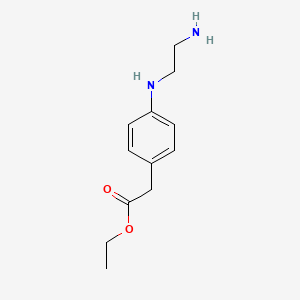
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
